Linopirdine dihydrochloride

electrophysiology M-current patch-clamp

Standard Kv7 blockers suffer from poor reversibility, low solubility, or formulation instability-compromising patch-clamp data and in vivo reproducibility. Linopirdine dihydrochloride (DuP 996) solves these issues directly. - **Reversible M-current block**: Near-complete current recovery after washout vs. ~30% for XE991; enables paired cell recordings. - **High aqueous solubility**: 100 mM in water/DMSO; prepare superfusion solutions without DMSO vehicle concerns. - **Validated in vivo**: Oral bioavailability and CNS penetration established; 0.1-6 mg/kg dosing in rodent models. - **≥98% purity** with batch-specific CoA; consensus IC50 ~5 μM for Kv7.2/7.3.

Molecular Formula C26H23Cl2N3O
Molecular Weight 464.39
CAS No. 105431-72-9; 113168-57-3
Cat. No. B2952240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinopirdine dihydrochloride
CAS105431-72-9; 113168-57-3
Molecular FormulaC26H23Cl2N3O
Molecular Weight464.39
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl
InChIInChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H
InChIKeyZEVVHCGTTNRYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Linopirdine Dihydrochloride Overview


Linopirdine dihydrochloride (DuP 996) is a phenylindolinone-based small-molecule blocker of Kv7 (KCNQ) voltage-gated potassium channels, recognized as the prototypical pharmacological inhibitor of the neuronal M-current (IM) . At the molecular level, linopirdine inhibits heteromeric Kv7.2/7.3 (KCNQ2/3) channels that underlie IM with an IC50 range of 4–7 μM, and blocks homomeric Kv7.1 (KCNQ1) channels with an IC50 of approximately 8.9 μM . The dihydrochloride salt form (CAS 113168-57-3; MW 464.39) confers high aqueous solubility (100 mM in both water and DMSO), distinguishing it from several next-generation analogs that suffer from poor solubility or formulation instability . Originally developed as a cognition-enhancing agent, linopirdine has evolved into an indispensable research tool for probing M-current physiology in neurons, smooth muscle, and heterologous expression systems [1].

Linopirdine: Substitution Risks


Although linopirdine, XE991, and DMP 543 share a common ancestor scaffold and all block Kv7 channels, their practical utility as research tools diverges sharply due to differences in washout kinetics, aqueous solubility, off-target pharmacology, and formulation stability [1]. XE991 exhibits only ~30% current recovery after washout owing to surface trafficking of channels, whereas linopirdine shows near-complete reversibility—a critical distinction for experiments requiring reversible M-current blockade [1]. DMP 543, despite greater potency, is compromised by acid instability, insolubility, and excessive lipophilicity that complicate solution preparation and limit experimental reproducibility [2]. Furthermore, linopirdine possesses a unique secondary pharmacology as a TRPV1 agonist (absent in XE991), which may either confound interpretation or be deliberately exploited depending on the research question. The quantitative evidence below establishes where linopirdine dihydrochloride provides specific, verifiable differentiation that directly impacts experimental design and procurement decisions.

Linopirdine: Head-to-Head Evidence


Washout Reversibility vs. XE991

In a direct head-to-head patch-clamp comparison on homomeric Kv7.2 and heteromeric Kv7.2/3 channels expressed in CHO cells, linopirdine and XE991 were evaluated for current recovery following a 10-minute washout period at depolarized potentials. XE991 achieved only ~30% current recovery, with the majority of residual inhibition attributed to surface transport of Kv7.2 channels. In contrast, linopirdine exhibited near-complete current recovery under identical washout conditions, with the specific exception that recovery was near-total at depolarized potentials [1]. This reversible inhibition profile makes linopirdine uniquely suited for experimental protocols that require washout-based controls, repeated measurements on the same cell, or reversible pharmacological manipulations.

electrophysiology M-current patch-clamp reversible pharmacology

Aqueous Solubility vs. DMP 543

Linopirdine dihydrochloride (CAS 113168-57-3) delivers aqueous solubility of 100 mM (46.44 mg/mL) in water and an equivalent 100 mM in DMSO . By contrast, the next-generation analog DMP 543 (10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone) was explicitly flagged in the medicinal chemistry literature for acid instability, insolubility, and high lipophilicity—liabilities that necessitated specialized dry-blending formulation processes and ultra-low-dose capsule manufacturing (0.025 mg capsule with 0.02% drug load) for clinical studies [1][2]. DMP 543 contains no ionizable moiety in the pH range of 2–9.2, rendering pH adjustment strategies ineffective for solubility enhancement [2]. The dihydrochloride salt form of linopirdine directly overcomes this barrier, enabling straightforward preparation of stock solutions and dosing formulations without specialized equipment or solubility-enhancing excipients.

solubility formulation in vivo dosing DMP 543 salt selection

M-Current Selectivity Window

A systematic selectivity screen of linopirdine against seven distinct potassium currents in rat hippocampal CA1 pyramidal neurons (whole-cell patch-clamp) established the following rank-order potency: IM (IC50 = 2.4 ± 0.4 μM) >> IC/ImAHP (IC50 = 16.3 ± 2.4 μM) >> IL, IA, IK, IsAHP (all showing ≤52% inhibition at 100 μM) >> IQ (IC50 >300 μM) [1]. At concentrations ≤3 μM—the approximate EC50 for acetylcholine release enhancement—linopirdine selectively blocks IM with negligible effects on other K+ conductances. At the standard working concentration of 10 μM, IM is fully suppressed while IC/ImAHP inhibition remains sub-50%. This well-characterized selectivity window, with a >6.8-fold IC50 separation between IM and the next most sensitive current (IC/ImAHP), provides investigators with a quantitatively defined concentration range for M-current-selective experiments that is unmatched in breadth and precision among commercially available Kv7 blockers [1].

ion channel selectivity M-current potassium currents hippocampal neurons IC50 profiling

TRPV1 Agonism vs. XE991

Linopirdine possesses a documented secondary pharmacology as an agonist of the capsaicin receptor TRPV1 (transient receptor potential vanilloid type 1), with an EC50 of 115 μM measured in HEK293 cells expressing recombinant TRPV1 and voltage-clamped at −60 mV [1][2]. Linopirdine induces increases in intracellular calcium concentration selectively in TRPV1-expressing HEK293 cells, but not in cells expressing TRPA1 or TRPM8, confirming specificity among thermo-TRP channels [1]. At low (sub-micromolar) concentrations, linopirdine sensitizes both recombinant and native TRPV1 channels to heat—an effect not prevented by the Kv7 channel opener flupirtine, indicating TRPV1 agonism is independent of M-current blockade [1]. XE991 has not been reported to activate TRPV1, and its pharmacological profile lacks this dimension. This polypharmacology creates both a research opportunity (studying Kv7–TRPV1 crosstalk in nociception) and an important experimental caveat (TRPV1-mediated effects at linopirdine concentrations ≥30 μM) that investigators can either exploit or control for.

TRPV1 capsaicin receptor polypharmacology pain signaling off-target activity

Reference Compound Depth

Linopirdine is the foundational reference compound for pharmacological M-current blockade, with its mechanism first characterized in 1995 (Aiken et al.) and its full selectivity profile established in 1998 (Schnee & Brown) [1][2]. As of 2024, linopirdine is cited in over 800 publications and is included in authoritative pharmacology compendia as the standard IM blocker, with a consensus IC50 of approximately 5 μM across Kv7 subtypes [3]. It is available from multiple reputable vendors at ≥98% purity (HPLC) with validated Certificates of Analysis, and is included in standardized compound screening libraries (Tocriscreen 2.0 Max) [1]. By comparison, XE991—though more potent—lacks consistent characterization (its efficacy is voltage/context-dependent and sometimes absent), and DMP 543 was never commercialized beyond early clinical development due to formulation liabilities [3][4]. The extensive published experimental record for linopirdine across neuronal, cardiac, vascular smooth muscle, and recombinant systems provides users with well-validated concentration ranges, expected effect magnitudes, and known limitations—reducing the risk of uncharacterized confounds in experimental design.

reference compound literature depth M-current pharmacology experimental reproducibility Kv7 standardization

Linopirdine Application Scenarios


Reversible M-Current Blockade for Patch-Clamp

For whole-cell or perforated-patch electrophysiology experiments on neurons or heterologous Kv7 expression systems where reversible pharmacology is essential, linopirdine dihydrochloride is the Kv7 blocker of choice. Its near-complete current recovery after washout [1] enables paired experimental designs (drug vs. washout vs. post-washout) within the same cell recording, minimizing cell-to-cell variability. At a bath concentration of 3–10 μM, linopirdine selectively and fully blocks IM while preserving other K+ conductances [2], and the 100 mM aqueous solubility of the dihydrochloride salt allows direct preparation of superfusion solutions without DMSO vehicle concerns that may affect channel gating. This application leverages the reversibility evidence (Section 3, Evidence Item 1) and the selectivity-window evidence (Section 3, Evidence Item 3) to deliver reproducible, temporally controlled M-current inhibition.

Kv7–TRPV1 Crosstalk Probing

In dorsal root ganglion (DRG) neuron cultures, isolated nociceptor preparations, or heterologous co-expression systems, linopirdine serves as a unique dual-mechanism tool compound that simultaneously blocks the M-current (IC50 = 2.4 μM) and activates TRPV1 (EC50 = 115 μM) [1][2]. At low concentrations (1–10 μM), linopirdine can be used to isolate M-current contributions to neuronal excitability, while at higher concentrations (≥100 μM), TRPV1 agonism can be deliberately engaged to study Kv7–TRPV1 interactions in pain signaling. The TRPV1 component can be selectively blocked with capsazepine, enabling mechanistic isolation within a single compound framework [2]. This dual pharmacology is absent from XE991 and DMP 543, making linopirdine the only commercially available agent suitable for this experimental paradigm. This scenario is directly supported by the TRPV1 agonism evidence (Section 3, Evidence Item 4).

Aqueous Dosing for In Vivo Studies

For investigators conducting systemic (oral or intraperitoneal) administration of a Kv7 blocker in rodent models, linopirdine dihydrochloride offers a decisive practical advantage: the 100 mM aqueous solubility enables preparation of dosing solutions without organic co-solvents, cyclodextrins, or complex formulation vehicles [1]. This contrasts with DMP 543, whose acid instability and insolubility required specialized 0.025-mg capsules at 0.02% drug loading for clinical delivery [3], and with XE991, which exhibits metabolic instability and CYP inhibition liabilities that complicate pharmacokinetic interpretation [4]. Linopirdine's well-characterized in vivo pharmacology—including its oral bioavailability and CNS penetration established across decades of animal studies [2]—provides a validated dosing framework at 0.1–6 mg/kg, enabling researchers to bypass formulation development and proceed directly to pharmacodynamic endpoints. This scenario derives from the solubility evidence (Section 3, Evidence Item 2) and the reference compound depth evidence (Section 3, Evidence Item 5).

Validation of Novel Kv7 Modulators

In medicinal chemistry and ion channel drug discovery programs developing next-generation Kv7.2/7.3 activators or more selective blockers, linopirdine serves as the indispensable positive control for M-current blockade. Its consensus IC50 of ~5 μM across Kv7 subtypes and its established selectivity profile [1][2] provide a calibrated benchmark against which novel compounds can be quantitatively compared. The availability of linopirdine at ≥98% purity with batch-specific Certificates of Analysis from multiple vendors ensures inter-laboratory reproducibility . Furthermore, linopirdine's well-documented limitations (state-dependent inhibition favoring activated subunits, TRPV1 agonism above 30 μM, and reduced selectivity at concentrations exceeding 10 μM) serve as a known reference point for interpreting any unexpected results with novel compounds—an interpretative framework not available for less-characterized blockers. This scenario is grounded in the selectivity window evidence (Section 3, Evidence Item 3) and the reference compound depth evidence (Section 3, Evidence Item 5).

Technical Documentation Hub

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